molecular formula C13H14N2O2S B3454535 ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate

ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate

Cat. No.: B3454535
M. Wt: 262.33 g/mol
InChI Key: IXKUYQKVBJOMNT-UHFFFAOYSA-N
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Description

Ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate is a chemical compound of interest in medicinal and synthetic chemistry research. It features a thiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The molecular structure incorporates a phenyl substituent and a carbamate group, features commonly utilized to modulate the compound's physicochemical properties and binding affinity in biological systems. While specific pharmacological data for this exact compound may be limited, its structural analogs have demonstrated significant research potential. Thiazole derivatives are extensively investigated for a wide spectrum of biological applications, including as antimicrobial, anti-inflammatory, and anticancer agents . Furthermore, compounds bearing the thiazole nucleus are recognized for their relevance in central nervous system (CNS) research; structurally similar molecules have been explored as anticonvulsant agents, with mechanisms that may involve the modulation of GABAergic pathways . The incorporation of the carbamate functional group is a common strategy in medicinal chemistry, as it can contribute to a molecule's stability and its ability to cross biological barriers such as the blood-brain barrier . This makes this compound a valuable building block for researchers developing new synthetic methodologies and for screening programs aimed at discovering new bioactive molecules in areas such as neuroscience and oncology. Please Note: This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-13(16)15-12-11(14-9(2)18-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKUYQKVBJOMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=C(S1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of 2-methyl-4-phenylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that thiazole derivatives, including ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate, exhibit promising anticancer properties. A study highlighted that compounds with thiazole moieties can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and often dysregulated in cancer cells. These inhibitors can induce apoptosis in cancer cells through mechanisms involving the inhibition of P-TEFb, thereby reducing RNA transcript levels that promote cell proliferation .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameTarget EnzymeMechanism of ActionReference
This compoundCDK9Induces apoptosis via P-TEFb inhibition
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidineCDK9Reduces RNA transcript levels

Synthesis and Characterization

Synthetic Pathways
The synthesis of this compound involves several chemical reactions, including the condensation of thiazole derivatives with carbamates. The process can be optimized to yield high purity and yield through various methods such as microwave-assisted synthesis .

Characterization Techniques
Characterization of synthesized compounds is typically performed using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the compounds.

Pharmacological Studies

In Vitro Studies
In vitro studies have demonstrated that thiazole derivatives can exhibit antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential as broad-spectrum antimicrobial agents .

Case Study: Antimicrobial Activity
A case study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, supporting their potential use in developing new antibiotics .

Clinical Applications

Thiazole-containing compounds have been investigated for their roles in treating various diseases beyond cancer, including neurodegenerative disorders and infections. Their ability to modulate biological pathways makes them suitable candidates for further clinical trials.

Mechanism of Action

The mechanism of action of ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to anticancer activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate with structurally related carbamates and thiazole derivatives:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Data Sources
This compound R1 = Ethyl, R2 = Phenyl C13H14N2O2S 262.33 Not reported Inferred from analogs
Mthis compound R1 = Methyl, R2 = Phenyl C12H12N2O2S 248.30 Not reported COVID19-NMR fragment library
tert-Butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate R1 = tert-Butyl, R2 = Methyl C10H16N2O2S 228.31 Not reported Commercial supplier data
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Thiazole fused with pyrimidine-dione C17H16N6O6S 432.41 206–208 Synthesis study
Thiazol-5-ylmethyl (2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-methyl-1,3-oxazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate Complex peptidomimetic structure C44H51N7O7S2 878.06 Not reported Pharmaceutical analog

Key Observations :

  • The tert-butyl variant (CAS 1376373-18-0) offers steric bulk, which may reduce metabolic degradation but limit solubility .
  • Thermal Stability : The 4-nitrophenyl-substituted analog (melting point 206–208°C) demonstrates higher thermal stability, attributed to strong electron-withdrawing nitro groups enhancing intermolecular interactions .
  • Complex Derivatives : Peptidomimetic carbamates (e.g., ) exhibit significantly higher molecular weights and structural complexity, often designed for targeted protein binding.

Q & A

Q. What are the common synthetic routes for ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate?

The compound is typically synthesized via a carbamate-forming reaction between 2-methyl-4-phenyl-1,3-thiazol-5-amine and ethyl chloroformate. The reaction is base-catalyzed (e.g., triethylamine) in aprotic solvents like dichloromethane or tetrahydrofuran (THF) under inert conditions . Alternative methods include catalyst-free, aqueous ethanol-mediated multicomponent reactions, which avoid hazardous solvents and improve green chemistry metrics .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • 1H/13C NMR : To confirm the presence of the thiazole ring protons (δ 6.8–7.5 ppm for aromatic protons) and carbamate carbonyl signals (δ 155–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak ([M+H]+) and isotopic pattern .
  • X-ray crystallography (SHELX) : For resolving crystal packing and bond angles, particularly when single crystals are obtained .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antiproliferative assays (e.g., MTT against cancer cell lines like MCF-7 or HeLa) to assess anticancer potential.
  • Antimicrobial testing (minimum inhibitory concentration, MIC) against Gram-positive/negative bacteria .
  • Enzyme inhibition studies (e.g., kinase or protease targets) due to the thiazole moiety’s role in binding active sites .

Advanced Research Questions

Q. How do electronic effects of substituents influence synthetic yields?

Electron-withdrawing groups (EWGs) on aromatic aldehydes (e.g., NO2, Cl) enhance reactivity in multicomponent syntheses, achieving 80–92% yields. In contrast, electron-donating groups (EDGs, e.g., OCH3) reduce yields due to destabilized intermediates . Solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) further modulate reaction efficiency .

Q. What strategies optimize crystallographic refinement for this compound?

  • Use SHELXL for small-molecule refinement, leveraging high-resolution data (<1.0 Å) to resolve disorder in the ethyl carbamate group .
  • For twinned crystals, employ the TWINROTMAT command in SHELX to handle pseudo-merohedral twinning .
  • Validate hydrogen bonding networks (e.g., N–H···O interactions) using PLATON or Mercury .

Q. How do structural modifications alter bioactivity?

  • Morpholine ring incorporation (e.g., ethyl N-(4-morpholinomethyl)carbamate analogs) improves solubility and protein binding via hydrogen-bond acceptor sites .
  • Chlorine substitution at the phenyl ring enhances antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Methyl vs. ethyl carbamates : Ethyl groups reduce cytotoxicity compared to methyl derivatives but improve metabolic stability .

Q. How to resolve contradictions in biological data across studies?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for MIC).
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives in cell-based assays .
  • Statistical analysis : Apply ANOVA or Student’s t-test to compare IC50 values from independent studies .

Methodological Guidance

  • Synthesis Troubleshooting : If yields drop below 60%, replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to stabilize reactive intermediates .
  • Crystallization : Use slow vapor diffusion (hexane/ethyl acetate) to grow single crystals suitable for SHELX refinement .
  • SAR Studies : Combine docking simulations (AutoDock Vina) with synthetic modifications to prioritize high-affinity analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate
Reactant of Route 2
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ethyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate

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